Cas no 40053-98-3 (2-(chloromethyl)phenol)
2-(chloromethyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- Phenol,2-(chloromethyl)-
- 2-Hydroxy benzyl chloride
- O-HYDROXYBENZYL CHLORIDE
- 2-(chloromethyl)phenol
- 40053-98-3
- NS00120236
- 1321-10-4
- SCHEMBL1234540
- Phenol, 2-(chloromethyl)-
- EN300-1967059
- Q26841246
- DTXSID70927533
- EINECS 215-309-8
- o-Hydroxybenzylchloride
- AKOS006294222
-
- MDL: MFCD06136694
- Inchi: 1S/C7H7ClO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2
- InChI Key: AUESJGZPPPVYJZ-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=CC=1O
Computed Properties
- Exact Mass: 142.0185425g/mol
- Monoisotopic Mass: 142.0185425g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 20.2Ų
2-(chloromethyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1967059-1g |
2-(chloromethyl)phenol |
40053-98-3 | 1g |
$871.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-5g |
2-(chloromethyl)phenol |
40053-98-3 | 5g |
$2525.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-10g |
2-(chloromethyl)phenol |
40053-98-3 | 10g |
$3746.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-0.05g |
2-(chloromethyl)phenol |
40053-98-3 | 0.05g |
$732.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-0.1g |
2-(chloromethyl)phenol |
40053-98-3 | 0.1g |
$767.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-0.25g |
2-(chloromethyl)phenol |
40053-98-3 | 0.25g |
$801.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-0.5g |
2-(chloromethyl)phenol |
40053-98-3 | 0.5g |
$836.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-1.0g |
2-(chloromethyl)phenol |
40053-98-3 | 1g |
$813.0 | 2023-06-03 | ||
| Enamine | EN300-1967059-2.5g |
2-(chloromethyl)phenol |
40053-98-3 | 2.5g |
$1707.0 | 2023-09-16 | ||
| Enamine | EN300-1967059-5.0g |
2-(chloromethyl)phenol |
40053-98-3 | 5g |
$2360.0 | 2023-06-03 |
2-(chloromethyl)phenol Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 2-(chloromethyl)phenol
Professional Introduction to 2-(chloromethyl)phenol (CAS No. 40053-98-3)
2-(chloromethyl)phenol, with the chemical formula C₇H₆ClO and CAS number 40053-98-3, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, often referred to by its systematic name, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its unique structural features, including a chloromethyl group attached to a phenolic ring, make it a valuable building block for the development of novel therapeutic agents.
The chloromethyl functionality in 2-(chloromethyl)phenol introduces reactivity that is highly useful in medicinal chemistry. This group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups at this position. Such reactivity has been exploited in the synthesis of drugs targeting various diseases, including cancer and infectious disorders. Recent advancements in drug design have highlighted the importance of this compound in generating structurally diverse libraries for high-throughput screening.
In the realm of oncology research, 2-(chloromethyl)phenol has been investigated for its potential as a precursor in the development of antitumor agents. The phenolic moiety can participate in hydrogen bonding interactions with biological targets, while the chloromethyl group provides a handle for further derivatization. Studies have demonstrated that derivatives of this compound can exhibit inhibitory effects on key enzymes involved in cancer cell proliferation. For instance, modifications to the phenolic ring have led to compounds with enhanced selectivity and reduced toxicity compared to earlier analogs.
The pharmaceutical industry has also explored the use of 2-(chloromethyl)phenol in the development of antibiotics and antiviral medications. The ability to introduce various substituents into the molecular framework allows for fine-tuning of biological activity. Researchers have synthesized analogs that demonstrate efficacy against resistant strains of bacteria and viruses by targeting essential metabolic pathways. The versatility of this compound has made it a cornerstone in academic and industrial research laboratories.
From a synthetic chemistry perspective, 2-(chloromethyl)phenol is valued for its role in cross-coupling reactions, which are fundamental to modern organic synthesis. Techniques such as Suzuki-Miyaura and Heck couplings have been employed to attach aryl or vinyl groups to the phenolic ring, expanding the structural diversity of potential drug candidates. These reactions are typically catalyzed by transition metals, providing efficient pathways to complex molecular architectures.
The environmental impact of 2-(chloromethyl)phenol has also been a subject of interest. While its applications are numerous, researchers are continuously seeking greener synthetic routes to minimize waste and energy consumption. Innovations in flow chemistry and biocatalysis have shown promise in improving the sustainability of processes involving this compound. Such advancements align with global efforts to promote sustainable practices in chemical manufacturing.
In conclusion, 2-(chloromethyl)phenol (CAS No. 40053-98-3) is a multifaceted compound with broad applications in pharmaceutical research and industrial chemistry. Its unique reactivity and structural features make it an indispensable tool for developing new drugs targeting various diseases. As scientific understanding evolves, so too will the ways in which this compound is utilized, ensuring its continued relevance in advancing human health and industrial innovation.
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